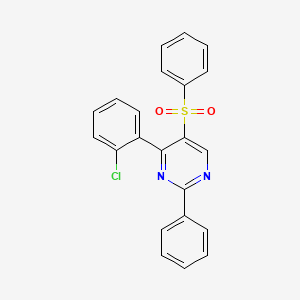
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine, also known as BCPP, is a small molecule that is of interest in the scientific research community due to its potential applications in drug discovery and development. BCPP has been studied for its ability to inhibit a variety of enzymes, including acetylcholinesterase, cyclooxygenase-2, and thromboxane synthase. BCPP has also been investigated for its ability to modulate the activity of the serotonin transporter (SERT). This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BCPP.
Scientific Research Applications
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been studied for its ability to inhibit a variety of enzymes, including acetylcholinesterase, cyclooxygenase-2, and thromboxane synthase. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been investigated for its ability to modulate the activity of the serotonin transporter (SERT). 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been used in studies of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, as well as in studies of anxiety and depression. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been studied for its potential to modulate the activity of the muscarinic acetylcholine receptor. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been used in studies of drug-resistant cancer cells and in studies of inflammation and oxidative stress.
Mechanism of Action
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to inhibit the activity of acetylcholinesterase, cyclooxygenase-2, and thromboxane synthase. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been shown to modulate the activity of the serotonin transporter (SERT). 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to interact with the active site of acetylcholinesterase, preventing the enzyme from catalyzing the hydrolysis of acetylcholine. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been shown to interact with the active site of cyclooxygenase-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been shown to interact with the active site of thromboxane synthase, preventing the enzyme from catalyzing the conversion of arachidonic acid to thromboxane. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been shown to interact with the active site of SERT, modulating the activity of the transporter.
Biochemical and Physiological Effects
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to inhibit the activity of acetylcholinesterase, cyclooxygenase-2, and thromboxane synthase. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has also been shown to modulate the activity of the serotonin transporter (SERT). The inhibition of acetylcholinesterase by 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to lead to increased levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved cognitive function. The inhibition of cyclooxygenase-2 by 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to lead to decreased levels of prostaglandins, which can lead to decreased inflammation and decreased oxidative stress. The inhibition of thromboxane synthase by 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to lead to decreased levels of thromboxane, which can lead to decreased platelet aggregation and decreased blood clotting. The modulation of SERT by 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been shown to lead to increased levels of serotonin, which can lead to improved mood and decreased anxiety.
Advantages and Limitations for Lab Experiments
The use of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine in laboratory experiments has several advantages. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is relatively inexpensive and is readily available from chemical suppliers. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is also relatively easy to synthesize using a variety of methods. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is also non-toxic and is generally regarded as safe for use in laboratory experiments.
The use of 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine in laboratory experiments also has some limitations. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine is a relatively small molecule and may not be as effective as larger molecules in some experiments. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine may also be rapidly metabolized by the body and may not be able to reach its target site in some experiments. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine may also interact with other molecules in the body and may produce unwanted side effects in some experiments.
Future Directions
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has a wide range of potential applications in drug discovery and development, and there are a number of potential future directions for research. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could be used in studies of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could also be used in studies of anxiety and depression. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could also be used in studies of drug-resistant cancer cells and in studies of inflammation and oxidative stress. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could also be used in studies of other neurological disorders, such as autism and schizophrenia. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could also be used in studies of cardiovascular diseases, such as hypertension and atherosclerosis. 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could also be used in studies of diabetes and obesity. Finally, 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine could be used in studies of pain, such as chronic pain and neuropathic pain.
Synthesis Methods
5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine has been synthesized via a variety of methods. One method involves the reaction of 2-chlorobenzaldehyde and 4-aminobenzenesulfonyl chloride in the presence of sodium hydroxide to form 5-(benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine. This method has been described as a mild, efficient, and cost-effective synthesis method for 5-(Benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine. Other methods of synthesis have been reported, including the reaction of 2-chlorobenzaldehyde and 4-aminobenzenesulfonamide in the presence of hydrazine hydrate, and the reaction of 2-chlorobenzaldehyde and 4-aminobenzenesulfonamide in the presence of triethylamine.
properties
IUPAC Name |
5-(benzenesulfonyl)-4-(2-chlorophenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c23-19-14-8-7-13-18(19)21-20(28(26,27)17-11-5-2-6-12-17)15-24-22(25-21)16-9-3-1-4-10-16/h1-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSKLPKUIWAXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(o-tolyl)methanone](/img/structure/B2789514.png)
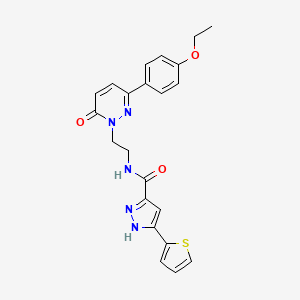
![N-cyclohexyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2789516.png)

![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)
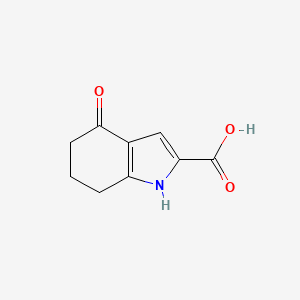
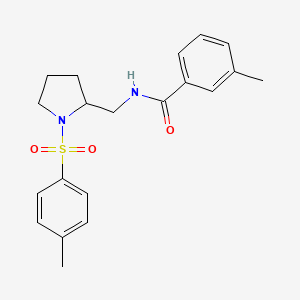
![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2789524.png)
![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-fluorobenzenecarboxylate](/img/structure/B2789527.png)
![3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2789528.png)
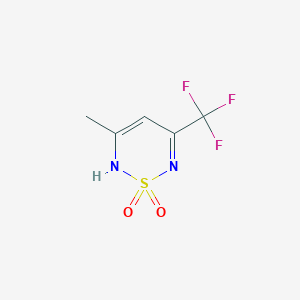
![1-methyl-8-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789535.png)
![6-Ethyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789537.png)